Dihydroxythiobinupharidine

Vue d'ensemble

Description

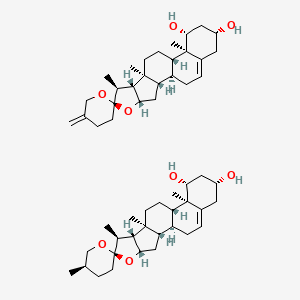

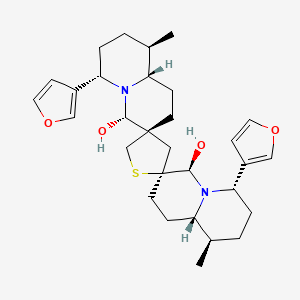

Dihydroxythiobinupharidine is an active compound found in Nuphar lutea extract . It is a dimeric sesquiterpene thioalkaloid which presents multiple activities .

Molecular Structure Analysis

The empirical formula of this compound is C30H42N2O4S . The molecular weight is 526.73 . Further details about the molecular structure are not provided in the available resources.Physical and Chemical Properties Analysis

This compound is a powder form . It has an antibiotic activity spectrum against Gram-positive bacteria . The storage temperature is -20°C .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Total Syntheses and Biological Evaluation of Dihydroxythiobinupharidine Researchers have successfully conducted the first total syntheses of several hydroxylated dimeric Nuphar alkaloids, including this compound. These syntheses have been crucial for understanding the structural and stereochemical configurations of these compounds. Furthermore, the study provided first-time apoptosis data for some non-natural enantiomers and indicated high apoptotic activity across different enantiomers, suggesting potential applications in cancer research or treatment (Korotkov et al., 2015).

Interaction with Human Topoisomerases

This compound as a Poison of Human Type II Topoisomerases this compound has been identified to enhance DNA cleavage mediated by human type II topoisomerases, which are enzymes involved in DNA replication and cell division. The compound acts as a "covalent poison," interacting with the enzyme outside the DNA cleavage-ligation active site. This interaction potentially explains some medicinal properties of Nuphar lutea, from which the compound is derived (Dalvie et al., 2019).

Enhancement of Neutrophil Functions

Nupharidine Enhances Aggregatibacter Actinomycetemcomitans Clearance by Priming Neutrophils and Augmenting Their Effector Functions This study highlights the role of this compound in priming neutrophils and enhancing their bactericidal functions against Aggregatibacter actinomycetemcomitans. The compound does not have a direct bactericidal effect but enhances neutrophil phagocytosis, ROS production, and NET formation during infection. These findings point to the potential use of this compound as an adjunctive agent in treating periodontitis caused by Aa-JP2 (Levy et al., 2019).

Inhibition of Cysteine Proteases

Inhibition of Cysteine Proteases by this compound from Nuphar lutea this compound has been demonstrated to inhibit cysteine proteases with varying degrees of sensitivity, depending on the active site's structural and biochemical properties. The study also explored the interaction mechanisms, offering insights into the potential applications of this compound in developing inhibitors against diseases like COVID-19, by targeting specific proteases (Waidha et al., 2021).

Mécanisme D'action

Dihydroxythiobinupharidine inhibits NFκB activation, leading to an induction of apoptosis via cleavage of procaspase-9 and poly (ADP-ribose) polymerase (PARP). It was also found to act synergistically with cytotoxic drugs such as cisplatin and etoposide, enabling their cytotoxic effect at lower concentrations .

Orientations Futures

Dihydroxythiobinupharidine has shown potential in disease biology, including cancer . It has been found to be an effective inhibitor of the kinase activity of members of the protein kinase C (PKC) family . Future studies could focus on optimizing the use of this compound and/or its molecular derivatives against diseases .

Propriétés

InChI |

InChI=1S/C30H42N2O4S/c1-19-3-5-25(21-9-13-35-15-21)31-23(19)7-11-29(27(31)33)17-30(37-18-29)12-8-24-20(2)4-6-26(32(24)28(30)34)22-10-14-36-16-22/h9-10,13-16,19-20,23-28,33-34H,3-8,11-12,17-18H2,1-2H3/t19-,20-,23+,24+,25+,26+,27+,28-,29-,30+/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEOLAMWQVWASS-QMARKCQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N2C1CCC3(C2O)CC4(CCC5C(CCC(N5C4O)C6=COC=C6)C)SC3)C7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N2[C@H]1CC[C@@]3([C@@H]2O)C[C@]4(CC[C@H]5[C@@H](CC[C@H](N5[C@@H]4O)C6=COC=C6)C)SC3)C7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30343-70-5 | |

| Record name | Dihydroxythiobinupharidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030343705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

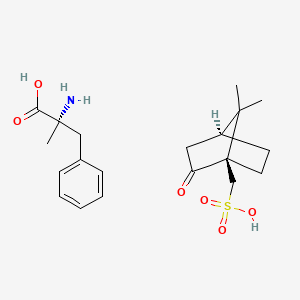

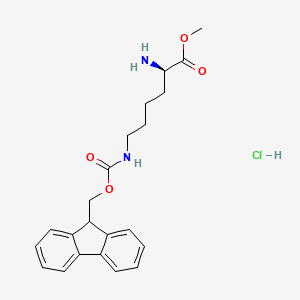

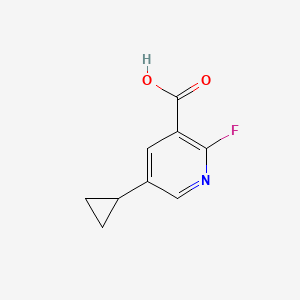

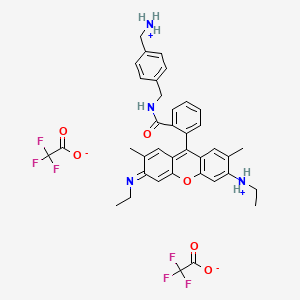

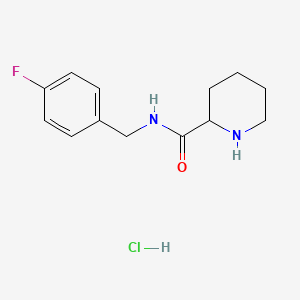

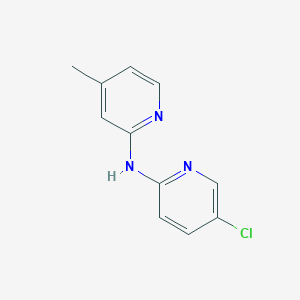

Retrosynthesis Analysis

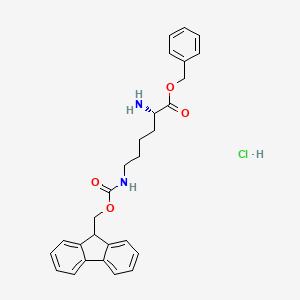

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1495632.png)

![Ethanamine, 2-[(5-chloro-2-pyrimidinyl)oxy]-N,N-dimethyl-](/img/structure/B1495659.png)

![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)